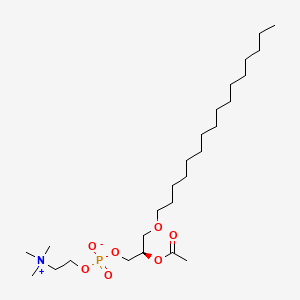
Facteur d'activation plaquettaire
Vue d'ensemble
Description
Le facteur d'activation plaquettaire est un puissant activateur et médiateur phospholipidique impliqué dans divers processus physiologiques, notamment l'inflammation, l'agrégation plaquettaire et l'anaphylaxie . Il est produit par une variété de cellules, en particulier celles impliquées dans la défense de l'hôte, telles que les plaquettes, les cellules endothéliales, les neutrophiles, les monocytes et les macrophages . Le this compound joue un rôle crucial dans la médiation des fonctions des leucocytes et des modifications de la perméabilité vasculaire .
Applications De Recherche Scientifique
Platelet Activating Factor has numerous scientific research applications across various fields:
Chemistry:
Biology:
- Investigated for its involvement in leukocyte adhesion, chemotaxis, and changes in vascular permeability .
Medicine:
- Explored for its role in inflammatory diseases, cardiovascular diseases, and anaphylaxis .
- Potential therapeutic target for conditions such as asthma, sepsis, and atherosclerosis .
Industry:
Mécanisme D'action
Target of Action
Platelet Activating Factor (PAF) is a potent phospholipid activator that primarily targets the Platelet-Activating Factor Receptor (PAF-R) . PAF-R is a G-protein coupled receptor expressed in numerous cell types, including platelets, endothelial cells, neutrophils, monocytes, and macrophages . The binding of PAF to PAF-R leads to the activation of pro-inflammatory and prothrombotic pathways .
Mode of Action
PAF exerts its actions by stimulating the PAF-R. This interaction triggers a series of intracellular signaling events. The binding of PAF to PAF-R leads to the activation of various signaling pathways, including the Phospholipase C–IP3–Ca2+ pathway and phospholipases A2 and D . These pathways mobilize arachidonic acid from diacylglycerol, resulting in the synthesis of prostaglandins, thromboxane A2, or leukotrienes .
Biochemical Pathways
PAF plays a crucial role in several biochemical pathways. It is involved in changes to vascular permeability, the oxidative burst, chemotaxis of leukocytes, as well as augmentation of arachidonic acid metabolism in phagocytes . PAF also triggers the generation and release of microvesicle particles (MVP), which provide a mechanism to transmit PAF as well as other bioactive agents .
Pharmacokinetics
It is known that paf is continuously produced by cells involved in host defense, such as platelets, endothelial cells, neutrophils, monocytes, and macrophages . The production of PAF is controlled by the activity of PAF acetylhydrolases .
Result of Action
The action of PAF results in a variety of molecular and cellular effects. It mediates many leukocyte functions, platelet aggregation and degranulation, inflammation, and anaphylaxis . PAF also plays a pivotal role in the pathophysiology of various diseases, primarily atherosclerotic cardiovascular diseases .
Action Environment
The action of PAF can be influenced by various environmental factors. For instance, pro-oxidative stressors can generate oxidized glycerophosphocholines with PAF agonistic effects, which then trigger more enzymatic PAF synthesis via the PAF receptor . Furthermore, PAF can generate and travel via bioactive extracellular vesicles such as microvesicle particles (MVP) in response to specific stimuli .
Analyse Biochimique
Biochemical Properties
Platelet activating factor is involved in a variety of biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is known to interact with phospholipase A2, which is involved in the early stages of PAF production . It also interacts with various receptors of peptide hormones, signaling and secreted proteins, microRNAs (miRNAs), and oxidative stress, which can affect the activation of platelets .
Cellular Effects
Platelet activating factor has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it can trigger intracellular signaling cascades, leading to diverse cellular responses such as activation of transcription factors, release of inflammatory mediators, and modulation of cell proliferation and survival pathways .
Molecular Mechanism
The molecular mechanism of action of platelet activating factor involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is known to activate the phospholipase A2 enzyme, which is involved in its own production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of platelet activating factor can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of platelet activating factor vary with different dosages in animal models. For example, it has been shown to induce preterm delivery in mice . Additionally, it has been found that PAF plays a crucial role in heart disease and strokes .
Metabolic Pathways
Platelet activating factor is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it is known to be involved in the metabolism of lipids in cardiovascular disease .
Transport and Distribution
Platelet activating factor is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation . For instance, transporters mediate the accumulation of molecules in platelet granules and, on platelet activation, their translocation across the plasma membrane .
Subcellular Localization
The subcellular localization of platelet activating factor and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For example, it has been reported that the presence of PAF receptor at intracellular sites such as the nucleus .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le facteur d'activation plaquettaire peut être synthétisé par deux voies principales : la voie de novo et la voie de remodelage . La voie de novo utilise le 1-alkyl-2-acétyl-sn-glycérol et le CDP-choline comme substrats d'une phosphocholine transférase insensible au DTT . La voie de remodelage implique la production de 1-alkyl-2-lyso-sn-glycéro-3-phosphocholine (lysoPAF) par l'hydrolyse du 1-alkyl-2-(longue chaîne)-acyl-sn-glycéro-3-phosphocholine (alkylacylGPC) par les phospholipases A2 . Le lysoPAF est ensuite acétylé en this compound par la lysoPAF acétyltransférase .
Méthodes de production industrielle : La production industrielle du this compound implique l'extraction et la purification à partir de sources biologiques, telles que les composants sanguins . Le processus comprend la séparation du plasma riche en plaquettes, suivie de congélation et de décongélation répétées pour libérer les facteurs de croissance intracellulaires . Le produit final est obtenu par centrifugation et étapes de purification .
Analyse Des Réactions Chimiques
Types de réactions : Le facteur d'activation plaquettaire subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et l'acétylation .
Réactifs et conditions courantes :
Hydrolyse : Catalysée par les phospholipases A2, conduisant à la formation de lysoPAF.
Acétylation : Catalysée par la lysoPAF acétyltransférase pour former du this compound à partir du lysoPAF.
Principaux produits :
LysoPAF : Formé à partir de l'hydrolyse du this compound.
Espèces réactives de l'oxygène : Produites lors des réactions d'oxydation.
4. Applications de la recherche scientifique
Le this compound a de nombreuses applications de recherche scientifique dans divers domaines :
Chimie :
- Étudié pour son rôle dans la signalisation lipidique et les interactions avec d'autres médiateurs lipidiques .
Biologie :
- Enquêté pour son implication dans l'adhésion des leucocytes, la chimiotaxie et les modifications de la perméabilité vasculaire .
Médecine :
- Exploré pour son rôle dans les maladies inflammatoires, les maladies cardiovasculaires et l'anaphylaxie .
- Cible thérapeutique potentielle pour des affections telles que l'asthme, la septicémie et l'athérosclérose .
Industrie :
- Utilisé dans le développement d'antagonistes du récepteur PAF pour des applications thérapeutiques .
5. Mécanisme d'action
Le this compound exerce ses effets en se liant au récepteur du this compound, un récepteur couplé aux protéines G présent sur divers types de cellules . Cette liaison active plusieurs voies de transduction du signal, notamment les phospholipases C, D, A2, les kinases activées par les mitogènes et le système de second messager phosphatidylinositol-calcium . L'activation de ces voies conduit à la mobilisation du calcium intracellulaire, à l'activation des kinases activées par les mitogènes et à l'inhibition de la formation d'AMP cyclique . Le this compound induit également la libération de métabolites de l'acide arachidonique, contribuant à ses effets pro-inflammatoires .
Comparaison Avec Des Composés Similaires
Le facteur d'activation plaquettaire est unique parmi les médiateurs lipidiques en raison de ses activités biologiques puissantes et diversifiées. Des composés similaires comprennent :
Prostaglandines : Autacoïdes dérivés des lipides impliqués dans l'inflammation et dérivés de l'acide arachidonique.
Leukotriènes : Médiateurs lipidiques qui jouent un rôle dans l'inflammation et les réactions allergiques.
Thromboxanes : Médiateurs lipidiques impliqués dans l'agrégation plaquettaire et la vasoconstriction.
Le this compound se distingue par sa capacité à médiatiser à la fois les réponses pro-inflammatoires et anti-inflammatoires, selon le contexte et la concentration . Son rôle dans l'adhésion des leucocytes et la perméabilité vasculaire le distingue davantage des autres médiateurs lipidiques .
Propriétés
IUPAC Name |
[(2R)-2-acetyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAUUPRFYPCOCA-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00225377 | |
| Record name | 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74389-68-7 | |
| Record name | Platelet-activating factor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74389-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074389687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platelet Activating Factor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02261 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PLATELET-ACTIVATING FACTOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42EWD89I80 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Platelet-activating factor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


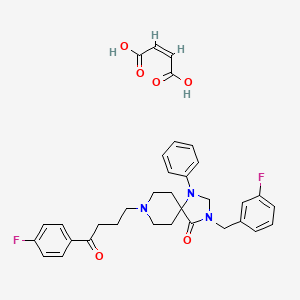
![1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate](/img/structure/B1662254.png)
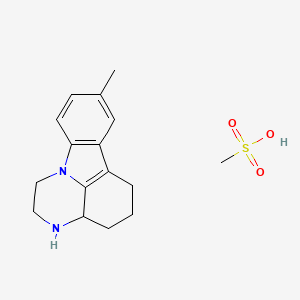
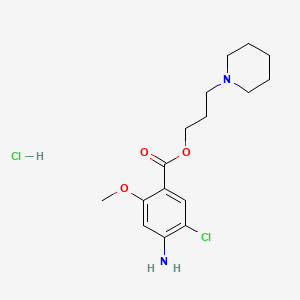

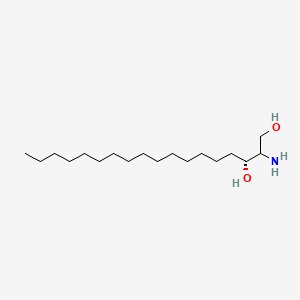

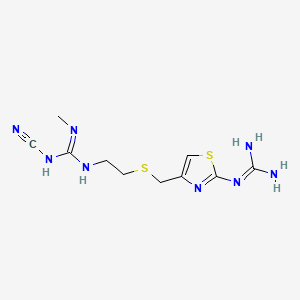
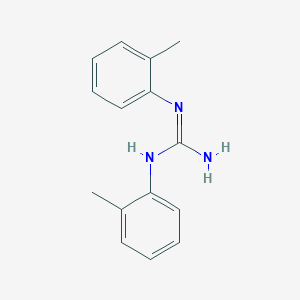
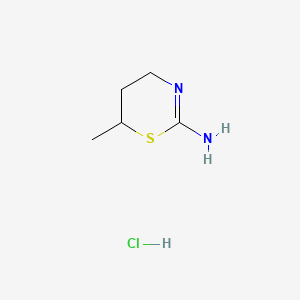
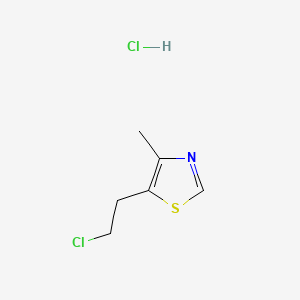
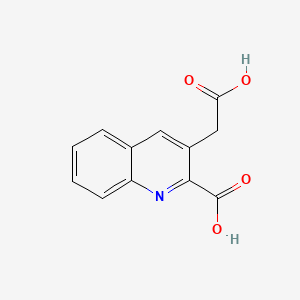
![N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride](/img/structure/B1662271.png)
![5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B1662274.png)
